Product packaging for Hydrazine Carbonate(Cat. No.:CAS No. 112077-84-6)

Hydrazine Carbonate

Cat. No.: B039067
CAS No.: 112077-84-6
M. Wt: 94.07 g/mol
InChI Key: PTYMQUSHTAONGW-UHFFFAOYSA-N
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Description

Hydrazine Carbonate is a versatile and important inorganic salt of hydrazine, valued in research for its dual functionality as a source of both the powerful reducing agent hydrazine and carbonate ions. Its primary research applications leverage its strong reducing properties in organic synthesis for the selective reduction of carbonyl groups, nitro groups, and in the preparation of various heterocyclic compounds. In materials science, it serves as a crucial precursor for the synthesis of metal chalcogenide nanoparticles and nanowires, where it acts as a complexing and reducing agent to control particle morphology and crystallinity. Furthermore, its decomposition properties are exploited in the fabrication of porous ceramics and as a blowing agent in polymer chemistry. The mechanism of action for its reducing power stems from the oxidation of hydrazine (N₂H₄) to nitrogen gas (N₂), a highly stable and gaseous product that drives redox reactions to completion. Researchers utilize this compound over anhydrous hydrazine for its improved handling characteristics and solid-state stability, offering a safer and more controlled method for introducing hydrazine into reaction systems. This compound is essential for investigations in catalysis, nanomaterials development, and advanced organic synthesis methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH6N2O3 B039067 Hydrazine Carbonate CAS No. 112077-84-6

Properties

IUPAC Name

carbonic acid;hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.H4N2/c2-1(3)4;1-2/h(H2,2,3,4);1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYMQUSHTAONGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)O.NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563096
Record name Carbonic acid--hydrazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112077-84-6
Record name Carbonic acid--hydrazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Hydrazine Carbonate Systems

Decomposition Pathways and Stability Analysis

The stability and decomposition pathways of hydrazine (B178648) carbonate are influenced by various factors, including pH, temperature, and the presence of catalysts. In aqueous solutions, hydrazine, a component of hydrazine carbonate, can undergo degradation. The primary mechanism for hydrazine degradation in aqueous systems is a four-electron oxidation to nitrogen gas (N₂) by oxygen researchgate.net. This oxidation rate is generally slow in distilled water but significantly increases with the addition of catalysts such as copper(II) and phosphate (B84403) ions researchgate.net. Conditions that promote the formation of the hydrazyl radical, which is the initial step in hydrazine oxidation, lead to a higher proportion of one-electron oxidation, resulting in increased ammonia (B1221849) formation as a degradation product researchgate.net. Ammonia evolution has been correlated with copper(II) and phosphate ion concentrations, as well as temperature researchgate.net.

Hydrazine solutions are notably unstable under alkaline or neutral conditions but exhibit considerable stability in strongly acidic environments or in the absence of oxygen researchgate.net. The thermal stability of carbonates, in general, is influenced by the size and charge density of the cation; smaller, more charged cations lead to less thermally stable carbonates, requiring less heat for decomposition libretexts.org. While specific decomposition data for this compound itself is less detailed, the principles of hydrazine degradation and general carbonate stability provide insights into its potential behavior.

Complexation and Coordination Chemistry with Metal Ions

Hydrazine and its derivatives, including those related to this compound, exhibit diverse coordination chemistry with metal ions due to hydrazine's versatility as a ligand akjournals.comchemistry-chemists.com. It can function as a monodentate or bridging bidentate ligand akjournals.com.

Transition metal ammonium (B1175870) double sulfates, such as (NH₄)₂M(SO₄)₂·6H₂O (where M = Fe, Co, Ni), react with hydrazine hydrate (B1144303) in air to form crystalline compounds with the general formula N₂H₅[M(N₂H₃COO)₃]H₂O ias.ac.in. This reaction proceeds through several intermediates, including (N₂H₅)₂M(SO₄)₂·3N₂H₄ and M(N₂H₃COO)₂·(N₂H₄)₂ ias.ac.in. The presence of atmospheric carbon dioxide plays a significant role in these heterogeneous reactions ias.ac.in. For instance, hydrazine hydrate reacts with atmospheric CO₂ to yield hydrazinium (B103819) hydrazidocarbonate (N₂H₃COON₂H₅) ias.ac.inresearchgate.net. Metal hydrazidocarbonates are known to decompose exothermically, often through oxalate (B1200264) and carbonate intermediates, ultimately forming the respective metal oxides researchgate.net.

The formation of these complexes and intermediates highlights the ability of hydrazine and its derivatives to coordinate with transition metals, often incorporating carbonate or hydrazidocarbonate moieties.

The coordination chemistry of lanthanides with hydrazine and various anions, including carbonate, has been explored. For instance, new hydrazinium lanthanide oxalates, such as N₂H₅[Ln₂(C₂O₄)₄(N₂H₅)]·4H₂O (where Ln = Ce, Nd), have been synthesized researchgate.net. In the structure of the neodymium compound, both coordinated and non-coordinated hydrazinium ions are present, with one oxygen of a monodentate oxalate being replaced by a nitrogen atom of a coordinated hydrazinium ion in some polyhedra researchgate.net. The N-N stretching frequency in infrared spectra confirms the coordination of the N₂H₅⁺ ion to the metal researchgate.net.

Studies on hydrazinium lighter lanthanide complexes of 2-pyrazinecarboxylic acid have also shown the formation of compounds like (N₂H₅)₂[Ln(pyzCOO)₅]·2H₂O (where Ln = La, Ce) and (N₂H₅)₃[Ln(pyzCOO)₄(H₂O)]·2NO₃ (where Ln = Pr, Nd, Sm, Dy) akjournals.com. These complexes are generally soluble in water, indicating their ionic and monomeric nature akjournals.com. The notion that neutral nitrogen bases precipitate hydrous oxides or hydroxides of lanthanides initially limited the study of their coordination chemistry; however, new synthetic techniques have enabled the preparation of lanthanide complexes with hydrazine and various anions, including carbonate akjournals.com.

Role in Reductive Transformations

Hydrazine, a key component of this compound, is a potent reducing agent and plays a significant role in various reductive transformations.

Hydrazine can act as a two-electron reducing agent, as demonstrated by the trapping of a diimide intermediate with norbornene in the carbon-catalyzed reduction of nitroaromatics researchgate.net. The reduction of nitrobenzene (B124822) to aniline, for example, is a four-electron process that proceeds via phenylhydroxylamine as an intermediate researchgate.net. Carbon materials can catalyze these reductions by acting as adsorbents and electrical conductors, facilitating the four-electron reduction using a two-electron reducing agent researchgate.net.

Hydrazine hydrate, in conjunction with bases like potassium carbonate, can mediate the reduction of nitroarenes to anilines researchgate.net. This process can be activated by organocatalysts, which facilitate the dehydration process through electron transfer between hydrazine hydrate and, for instance, silver nanoparticles researchgate.net. The activated hydrogen atoms from hydrazine hydrate are considered the actual reducing species in these reactions researchgate.net.

In organic synthesis, hydrazine is crucial in reactions like the Wolff-Kishner reduction, which converts carbonyl functionalities (aldehydes and ketones) into methylene (B1212753) groups libretexts.orgwikipedia.org. This reaction involves the in situ generation of a hydrazone by condensation of hydrazine with the carbonyl compound, followed by deprotonation of the hydrazone by a strong base (e.g., KOH) to form a diimide anion libretexts.orgwikipedia.org. The subsequent collapse of this alkyldiimide with the loss of nitrogen gas leads to the formation of an alkyl anion, which is then protonated to yield the desired alkane product libretexts.orgwikipedia.org.

Hydrazine can also reduce C-Cl bonds to C-H bonds in certain organic compounds, such as 2-(1-chloroalkyl)benzimidazoles, through a sequence involving nucleophilic substitution and subsequent rearrangement mediated by hydrazine and hydrazinium species yu.edu.jo.

Interaction with Bicarbonate Anions to Form Carbamates

Hydrazine can react with bicarbonate anions to form carbamate (B1207046) anions nrc.govrsc.org. This reaction is represented by the equation: N₂H₄ + HCO₃⁻ → H₂NNHCOO⁻ + H₂O nrc.gov. This interaction can lead to the depletion of bicarbonate concentration, especially when hydrazine is in large excess relative to bicarbonate nrc.gov. The carbamate anion formed, H₂NNHCOO⁻ (hydrazinocarboxylate or hydrazido carbonate), can potentially form complexes with transition elements or actinides, similar to well-known amine complexes nrc.gov.

The formation of carbamate species by the capture of CO₂ by hydrazine has been observed to increase the viscosity of the resulting solution rsc.org. ¹³C NMR studies have identified the formation of di-carbamate and mono-carbamates, with two distinct ¹³C resonances at 165.5 and 164.5 ppm, respectively rsc.org. The equilibrium between these carbamate species is influenced by factors such as water content rsc.org.

The reaction mechanism for CO₂ capture by hydrazine is proposed to involve an initial formation of a zwitterionic intermediate, followed by a deprotonating step, and can also include the formation of bicarbonate and carbonate species researchgate.net. This process is analogous to CO₂ capture by amines, where a zwitterionic carbamate or an ammonium carbamate salt can be formed mdpi.com.

Advanced Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Structural Elucidation of Hydrazido Carbonates (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule, thereby offering significant clues about its structure. In the context of hydrazido carbonates, which can be considered as salts formed between hydrazine (B178648) and carbonic acid, or more broadly as hydrazinium (B103819) carboxylates, IR spectroscopy provides characteristic absorption bands that confirm their formation and reveal details about their bonding.

The spectra of hydrazinium salts, such as those formed from the reaction of hydrazine hydrate (B1144303) with carboxylic acids, show distinct vibrational frequencies. scispace.comresearchgate.net A key diagnostic feature in the IR spectra of these compounds is the N-N stretching frequency of the hydrazinium ion (N₂H₅⁺). This vibration typically appears in the region of 951–963 cm⁻¹. researchgate.net The presence of the diprotonated hydrazinium ion (N₂H₆²⁺) can also be identified by its characteristic frequencies, which are observed in the 1026–1047 cm⁻¹ range. researchgate.net

The carboxylate group (-COO⁻) also gives rise to strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the C-O bonds in the carboxylate anion are particularly important for identification. The hydration state of the compound can also be investigated using IR spectroscopy, as the presence of water molecules will result in broad absorption bands in the O-H stretching region (around 3200-3500 cm⁻¹) and bending vibrations at lower frequencies. nih.gov

Table 1: Characteristic Infrared Absorption Bands for Hydrazinium Carboxylates
Vibrational ModeTypical Wavenumber (cm⁻¹)Ion/Group
N-N Stretch951 - 963N₂H₅⁺
N-N Stretch1026 - 1047N₂H₆²⁺
Asymmetric COO⁻ Stretch~1600Carboxylate
Symmetric COO⁻ Stretch~1400Carboxylate

Chromatographic and Mass Spectrometric Approaches for Analysis of Hydrazine Carbonate Derivatives

Chromatographic techniques, particularly when coupled with mass spectrometry (MS), are indispensable for the separation, identification, and quantification of hydrazine and its derivatives, including those related to this compound. Due to the high polarity and low molecular weight of hydrazine, direct analysis is often challenging. chrom-china.com Therefore, chemical derivatization is a common and necessary step to enhance volatility for gas chromatography (GC) or to improve chromatographic retention and ionization efficiency for liquid chromatography (LC). chrom-china.commdpi.comnih.gov

A widely used approach involves the reaction of hydrazine with a carbonyl-containing compound to form a less polar and more easily detectable derivative. chrom-china.comnih.gov For instance, acetone (B3395972) can be used as a derivatizing agent, reacting with hydrazine to form acetone azine. chrom-china.comnih.gov This derivative is amenable to analysis by headspace GC-MS, a technique that offers excellent sensitivity, with limits of quantitation reaching the parts-per-million (ppm) level. nih.gov Other derivatizing agents for hydrazine and its derivatives include p-tolualdehyde and 2-nitrophenylhydrazine (B1229437) (2-NPH). nih.govnih.gov The resulting hydrazones or related products can be effectively separated by HPLC and detected with high sensitivity using tandem mass spectrometry (MS/MS). nih.gov

For the analysis of carboxylic acids, which are relevant to the carbonate moiety, derivatization is also a key strategy. Reagents like 3-nitrophenylhydrazine (B1228671) can be used to derivatize carboxylic acids, enabling their measurement by UPLC/ESI-MS. nih.gov Another approach for the simultaneous analysis of carboxylic acids, aldehydes, and ketones involves derivatization with 2-hydrazinoquinoline (B107646) (HQ), which improves chromatographic performance and ionization efficiency in LC-MS analysis. mdpi.com

The choice of the derivatization reagent and the analytical technique depends on the specific matrix and the required sensitivity. The combination of a selective derivatization reaction with the high separation power of chromatography and the specific detection of mass spectrometry provides a robust methodology for the analysis of this compound and its potential impurities or reaction byproducts.

Table 2: Derivatization Reagents and Analytical Techniques for Hydrazine Derivatives
Derivatization ReagentAnalyte TypeAnalytical TechniqueReference
AcetoneHydrazineHeadspace GC-MS chrom-china.comnih.gov
p-TolualdehydeHydrazine, AcetylhydrazineHPLC-MS/MS nih.gov
2-Nitrophenylhydrazine (2-NPH)Carboxylic acids, Aldehydes, KetonesHPLC-DAD-APCI-MS nih.gov
2-Hydrazinoquinoline (HQ)Carboxylic acids, Aldehydes, KetonesLC-MS mdpi.com
ortho-Phthalaldehyde (OPA)HydrazineGC-MS researchgate.net

X-ray Diffraction Studies for Crystal and Molecular Structure Determination

The structure of solid hydrazine has been determined by X-ray diffraction, revealing an N-N bond length of 1.46 Å. wikipedia.org In the case of hydrazinium salts, XRD studies have provided detailed structural parameters. For example, the crystal structure of dihydrazinium oxalate (B1200264), (N₂H₅)₂C₂O₄, has been determined, showing the arrangement of the hydrazinium cations and the oxalate anions and the extensive network of hydrogen bonds that link them together. scielo.org.za

For this compound, which can be represented as H₃N⁺NHCO₂⁻, X-ray diffraction studies are essential to confirm its zwitterionic nature in the solid state and to determine its precise molecular structure. Such an analysis would provide the exact bond lengths and angles for the N-N, N-H, C-O, and C-N bonds, as well as the torsional angles that define the conformation of the molecule. The packing of these zwitterions in the crystal lattice, governed by intermolecular hydrogen bonds, would also be revealed. This detailed structural information is fundamental to understanding the physical and chemical properties of this compound.

Table 3: Illustrative Crystallographic Data from a Related Hydrazinium Salt (Dihydrazinium Oxalate)
ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
N-N Bond Length~1.45 ÅProvides the distance between the nitrogen atoms in the hydrazinium ion.
Hydrogen BondingPresent (O···H-N)Indicates strong intermolecular forces that stabilize the crystal structure.

Note: This table is illustrative and based on data for a related compound to demonstrate the type of information obtained from X-ray diffraction.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in determining the geometric and electronic structures of the hydrazinium (B103819) and carbonate ions, which are the fundamental building blocks of hydrazine (B178648) carbonate. These theoretical methods predict molecular properties such as bond lengths, bond angles, and electronic charge distributions from first principles.

Hydrazinium Cation (N₂H₅⁺): The geometry of the hydrazinium cation has been investigated using various levels of theory. For instance, calculations at the B3LYP/631+G(d,p) level provide a detailed picture of its structure. researchgate.net In the optimized geometry, the cation adopts a staggered conformation. Quantum chemistry calculations have been performed on the hydrazinium ion in conjunction with various anions using Møller-Plesset perturbation theory (MP2) and the M05-2X density functional with aug-cc-pVDZ basis sets. dtic.mil These studies are crucial for developing accurate force fields for molecular simulations and understanding the ion's electrostatic potential.

Carbonate Anion (CO₃²⁻): The carbonate anion is a planar species with D₃h symmetry. Its electronic structure is characterized by delocalized π-electrons across the carbon and three oxygen atoms. libretexts.org DFT calculations have been extensively used to study the vibrational spectra and structure of various simple and binary anhydrous carbonates. mdpi.com For example, studies using the B3LYP functional have successfully reproduced experimental infrared and Raman spectra, establishing a relationship between the cation properties (radius and mass) and the vibrational frequencies of the carbonate group. mdpi.com The C-O bond lengths in the carbonate ion are equivalent due to resonance, a feature accurately captured by high-level quantum calculations.

SpeciesMethod/Basis SetParameterCalculated ValueReference
Hydrazinium (N₂H₅⁺)MP2/aug-cc-pVDZN-N Bond LengthNot Specified dtic.mil
Carbonate (CO₃²⁻) in CaCO₃DFT/B3LYPC-O Bond Length~1.28 - 1.32 Å mdpi.com
Pyrocarbonate (C₂O₅²⁻)DFT/B3PW91/6-311G(2d,p)Central C-O Bond Length1.42 Å researchgate.net

Density Functional Theory (DFT) Studies on Reactivity, Stability, and Adsorption

Density Functional Theory (DFT) is a powerful computational tool for investigating the reactivity and stability of chemical species. For hydrazine carbonate, DFT studies on its constituent ions and related molecules reveal key aspects of its chemical behavior.

Stability: The thermal stability of metal carbonates is a well-studied phenomenon that can be explained through the polarizing power of the cation. libretexts.org While the hydrazinium ion is not a simple metal cation, DFT calculations can quantify its interaction with the carbonate anion. The stability of the carbonate ion itself has been the subject of numerous DFT studies. For instance, investigations into polycarbonates, [CₙO₂ₙ₊₁]²⁻, show that the dianions are generally metastable in the gas phase with respect to electron ejection but are stabilized by counterions or in solution. researchgate.net Solvation calculations using the polarizable continuum model (PCM) have shown that the formation of pyrocarbonate (C₂O₅²⁻) from carbonate and carbon dioxide is favorable in most solvents, a reaction relevant to the stability of carbonate solutions. researchgate.net

DFT studies on the interaction of hydrazine with nitroform have been used to model the stability of different structural isomers, revealing that cyclic, non-ion-pair structures can be more stable than simple ion-pair models. earthlinepublishers.com Similarly, quantum chemical calculations on single, gas-phase ion pairs of hydrazinium with anions like nitrate (B79036) predict spontaneous deprotonation of the cation, highlighting the inherent reactivity of the N₂H₅⁺ ion. dtic.mil

Reactivity and Adsorption: The reactivity of this compound can be inferred from DFT studies on the adsorption of its components onto various surfaces. The adsorption of CO₂ on CaO surfaces to form a stable CO₃²⁻ structure has been modeled, with calculated adsorption energies indicating strong interactions. mdpi.com These studies show that doping the surface can enhance the adsorption energy and promote carbonate formation. mdpi.com Such studies are relevant for understanding the interaction of atmospheric CO₂ with basic hydrazine, which leads to the formation of this compound.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is essential for mapping out the intricate pathways of chemical reactions, including transition states and intermediates that are often difficult to observe experimentally.

While the specific decomposition mechanism of this compound has not been extensively modeled, theoretical studies on related reactions provide significant insights. A notable example is the computational study of the reaction between dimethyl carbonate (DMC) and hydrazine (HZ) to produce carbohydrazide (B1668358). researchgate.net Using the B3LYP method with a cc-pVDZ basis set, researchers have mapped the potential energy surface for this reaction. researchgate.net The study identified a two-stage mechanism, calculating the geometries of reactants, intermediates, transition states, and products. researchgate.net Such computational approaches allow for the determination of activation barriers and reaction rate constants, providing a comprehensive understanding of the reaction kinetics. researchgate.net

Furthermore, detailed chemical kinetic models for the decomposition of hydrazine itself have been developed and revised using computational data. nasa.govmdpi.com These models, comprising dozens of elementary reactions, are crucial for understanding hydrazine's behavior under various conditions and can serve as a foundation for modeling the decomposition of its salts, including the carbonate. nasa.govmdpi.com DFT has also been employed to study the mechanism of hydrazone hydrolysis, a process involving proton transfer steps, which is relevant to the behavior of hydrazine derivatives in aqueous environments. nih.gov

Reaction SystemComputational MethodKey FindingReference
Dimethyl Carbonate + HydrazineB3LYP/cc-pVDZElucidation of a two-stage reaction mechanism to form carbohydrazide. researchgate.net
Hydrazine DecompositionVariousDevelopment of detailed chemical kinetic models with dozens of elementary steps. nasa.govmdpi.com
Hydrazone HydrolysisDFT/M06-2X/6-311+g(d,p)Evaluation of proton transfer pathways and energetics of hydrolysis steps. nih.gov
Hydrazine + N₂O₄Quantum Chemical CalculationsDetermined a low energy barrier for the reaction in the liquid phase. mdpi.com

Simulation of Intermolecular Interactions in this compound Systems

The solid-state structure and properties of this compound are governed by a network of intermolecular interactions, primarily hydrogen bonding. Molecular dynamics (MD) simulations are particularly well-suited for studying these complex interactions in condensed phases.

To accurately simulate ionic systems like this compound, a reliable force field is required. Quantum chemistry calculations are often the first step in developing such force fields. dtic.mil For hydrazinium-based ionic liquids, studies have shown that including a lone pair on the hydrazinium cations significantly improves the description of the ion's electrostatic potential and the prediction of crystal structures in MD simulations. dtic.mil

MD simulations have been used to investigate the interactions between carboxylate and amine groups with calcium carbonate surfaces. researchgate.net These simulations reveal strong intermolecular interactions between the carbonyl groups of organic molecules and the calcium ions of the carbonate surface. researchgate.net In the context of this compound, similar strong hydrogen bonding interactions would be expected between the N-H groups of the hydrazinium cation and the oxygen atoms of the carbonate anion. Infrared spectroscopy studies of metal hydrazinium sulfates, M(N₂H₅)₂(SO₄)₂, confirm the presence of strong hydrogen bonds (N-H···O) that define the crystal structure. ru.nl

Simulations of hydrated clay minerals with intercalated carbon dioxide also provide analogous insights, showing how water and ions arrange to accommodate other species and highlighting the importance of electrostatic and van der Waals forces in layered structures. researchgate.net

Applications in Specialized Chemical Synthesis and Process Development

Precursors for Organic Hydrazine (B178648) Derivatives and Heterocyclic Compounds

Hydrazine carbonate is a valuable precursor in the synthesis of a variety of organic hydrazine derivatives and heterocyclic compounds. molkem.comorionchem.com These compounds are significant in the development of pharmaceuticals, agrochemicals, and other specialized chemicals. wikipedia.orgwikipedia.orgnih.gov The reactivity of the hydrazine moiety allows for its incorporation into diverse molecular frameworks, leading to the formation of complex structures.

The synthesis of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, often utilizes hydrazine derivatives. researchgate.netrsc.orgfayoum.edu.eg These derivatives can be prepared from this compound and subsequently cyclized to form various heterocyclic systems such as pyrazoles, triazoles, and pyrimidines. ajgreenchem.commdpi.com For instance, the reaction of a β-amino acid derivative with hydrazine can lead to the formation of hydrazides, which are key intermediates for creating a range of heterocyclic compounds. mdpi.com

This compound is a key reactant in the synthesis of carbazides, also known as carbohydrazides. wikipedia.org Carbazides are compounds with the core structure OC(N₂H₃)₂. wikipedia.org Industrially, carbohydrazide (B1668358) is often produced by reacting urea (B33335) or carbonate esters with hydrazine. wikipedia.org The reaction with carbonate esters exemplifies the role of this compound as a precursor. wikipedia.org Carbazides are important in various applications, including as oxygen scavengers in boiler systems to prevent corrosion and as precursors to polymers. wikipedia.org

The synthesis of carbazones, which are derivatives of carbazides, can also be achieved using hydrazine-derived intermediates. For example, the reaction of hydrazones with carbon dioxide can lead to the formation of pyrazolone (B3327878) derivatives, a type of carbazone. nih.gov

Utility in Solvent Extraction and Purification Methodologies

This compound's properties make it a useful reagent in specific solvent extraction and purification processes, particularly where the introduction of non-volatile salts is undesirable.

In the PUREX (Plutonium and Uranium Recovery by Extraction) process, which is used for the reprocessing of spent nuclear fuel, hydrazine is employed as a reductant and to stabilize certain elements. inl.govosti.gov The use of "salt-free" reagents is highly desirable to minimize the volume of secondary solid waste generated. iaea.org this compound is considered a salt-free reagent because it can be decomposed into gaseous products. iaea.org

During the PUREX process, the organic solvent, typically tributyl phosphate (B84403) (TBP) diluted in a hydrocarbon, becomes contaminated with degradation products and fission products. osti.govijacskros.com To recycle this solvent, it is washed with various solutions to remove these impurities. ijacskros.com this compound has been studied as a washing agent for the contaminated solvent to remove metal ions like U(VI) and Zr(IV). digitellinc.com Research has shown that washing the organic phase with a this compound solution can effectively remove these metallic impurities. digitellinc.com The efficiency of this removal depends on factors such as the concentration of this compound, the number of washes, and the acidity of the solution. digitellinc.com For instance, washing an organic phase containing 0.02 M HDBP three times with 5% this compound at 25 °C resulted in removal percentages of 96% for U(VI) and 98% for Zr(IV) ions. digitellinc.com

The use of this compound helps in simplifying the main reprocessing processes and in categorizing liquid waste, which in turn simplifies effluent treatment and solidification processes. iaea.org

While direct evidence for the use of this compound in mitigating co-precipitation challenges in hydrazine hydrate (B1144303) production is not extensively detailed in the provided search results, the principles of its chemical behavior suggest a potential role. In chemical processes, co-precipitation can be a significant issue, where impurities are incorporated into the desired precipitate. The formation of by-product salts, such as sodium chloride and sodium carbonate, is a known challenge in some hydrazine synthesis routes. google.com The use of a reagent like this compound, which can be decomposed into gaseous products, could potentially offer a cleaner process with fewer solid by-products, thereby reducing co-precipitation issues.

Intermediates in Advanced Materials Synthesis

This compound serves as an intermediate in the synthesis of advanced materials. digitellinc.com For example, it is used in the preparation of various organic derivatives that can act as building blocks for more complex structures. molkem.comorionchem.com The synthesis of tetrazinanones, which are precursors to verdazyl radicals used in materials science, can start from carbohydrazide, a derivative of hydrazine. nih.gov This method avoids the use of hazardous reagents like phosgene. nih.gov

Furthermore, the ability of hydrazine derivatives to form heterocyclic compounds is crucial in materials science. wikipedia.org These heterocyclic structures can be incorporated into polymers or other materials to impart specific properties. The synthesis of such materials often involves the initial formation of a hydrazine derivative, for which this compound can be a starting material.

Future Research Directions and Emerging Paradigms in Hydrazine Carbonate Chemistry

Development of Novel Synthetic Pathways for Specific Hydrazine (B178648) Carbonate Isomers and Derivatives

The development of synthetic methodologies to access specific isomers and derivatives of hydrazine carbonate with high selectivity is a primary objective for future research. While this compound itself is a known entity, the controlled synthesis of its substituted derivatives and isomers remains a challenge. Current research often focuses on the synthesis of heterocyclic compounds derived from hydrazine. For instance, new hydrazine derivatives of 5H-2-R-6-fluoro-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one have been prepared, showcasing the potential for creating complex molecular architectures. researchgate.net

Future work will likely concentrate on stereoselective and regioselective reactions to produce a wider array of this compound derivatives. This includes the development of catalytic systems that can precisely control the outcome of reactions involving hydrazine and carbonate sources. The synthesis of carbohydrazide (B1668358) from dimethyl carbonate and hydrazine represents a step in this direction, yielding a valuable derivative for further chemical transformations. ajgreenchem.com The ability to synthesize a diverse library of these compounds will be crucial for exploring their applications in various fields, from materials science to pharmaceuticals.

In-depth Mechanistic Studies of Complex Reaction Systems Involving this compound Intermediates

A fundamental understanding of the reaction mechanisms involving this compound intermediates is critical for optimizing existing processes and designing new ones. While the general reactivity of hydrazine is understood in certain contexts, such as its decomposition on catalytic surfaces or its reactions with carbonyl compounds, the specific role of the carbonate counter-ion and the behavior of this compound as a distinct reactive species require more detailed investigation. researchgate.netrsc.org

Computational studies, such as those employing Density Functional Theory (DFT), will be instrumental in elucidating the energetics and pathways of reactions involving this compound. rsc.org These theoretical approaches, combined with advanced spectroscopic techniques, can provide insights into transient intermediates and transition states that are difficult to observe experimentally. For example, understanding the kinetics and mechanism of hydrazone formation from protonated hydrazine and carbonyls can inform the use of this compound in similar transformations. researchgate.net Mechanistic studies on related hydrazido(2-)-complexes have revealed the factors that determine whether N-N bond cleavage leads to amine or hydrazine formation, a level of detail that will be sought for this compound reactions. rsc.org

Exploration of this compound as a Precursor in Sustainable Chemical Manufacturing

The principles of green chemistry are increasingly guiding the development of new chemical processes. This compound, being a salt, offers potential advantages in terms of handling and stability compared to anhydrous hydrazine. Its use as a precursor in sustainable manufacturing is an area ripe for exploration. Organic carbonates, such as dimethyl carbonate, are already recognized as green solvents and reagents, and the chemistry of this compound can be seen as an extension of this paradigm. rsc.org

Future research will likely focus on utilizing this compound in solvent-free or aqueous reaction media, minimizing the use of volatile organic compounds. The synthesis of carbohydrazide, which can be used in multicomponent reactions under solvent-free conditions, is a prime example of this approach. ajgreenchem.com The transformation of inorganic carbonates to organic carbonates through mechanochemistry also points towards innovative, solvent-free synthetic routes that could be adapted for this compound chemistry. nih.gov By leveraging this compound, chemists can aim to develop more environmentally benign pathways to a variety of chemical products.

Predictive Modeling for Tailored Reactivity and Selectivity in this compound Chemistry

The ability to predict the outcome of a chemical reaction is a long-standing goal in chemistry. For this compound, predictive modeling can accelerate the discovery of new reactions and optimize reaction conditions. By combining quantum mechanics and machine learning, it is becoming possible to build models that can predict chemical reactivity. nih.gov

These predictive tools can be applied to this compound chemistry to screen for potential substrates, catalysts, and reaction conditions that will lead to desired products with high selectivity. For example, models could be developed to predict the branching ratios between different reaction pathways in the combustion or decomposition of hydrazine-based fuels, a field where detailed kinetic mechanisms are crucial. mdpi.com By understanding the factors that control reactivity at a molecular level, such as the electronic structure of reactants and intermediates, researchers can design experiments more intelligently and reduce the amount of trial-and-error required.

Interdisciplinary Research at the Interface of Inorganic and Organic Carbonate Chemistry

The chemistry of this compound lies at the intersection of inorganic and organic chemistry. Future breakthroughs will likely come from interdisciplinary research that bridges these two domains. The study of the marine inorganic carbon system, for instance, provides insights into the complex equilibria and transformations of carbonate species in aqueous environments, which can be relevant to understanding the behavior of this compound in solution. researchgate.net

Q & A

Q. What are the standard protocols for synthesizing hydrazine carbonate and its metal complexes?

this compound derivatives, such as hydrazinium hydrazine carboxylate (N₂H₅COON₂H₃), are synthesized by reacting ammonium carbonate with hydrazine hydrate. The process involves dissolving ammonium carbonate (a mixture of NH₄HCO₃ and NH₂COONH₄) in hydrazine hydrate, followed by distillation to remove byproducts (e.g., water, ethanol). The product crystallizes over hours to days, yielding high-purity complexes like M(N₂H₃COO)₂ (M = Mn, Co, Ni, Cu, Zn) . Challenges include avoiding viscous liquid byproducts due to incomplete carbonate salt formation .

Q. How are this compound complexes characterized structurally and thermally?

Key techniques include:

  • Infrared (IR) spectroscopy : Identifies N–H and N–N stretching vibrations (980–1000 cm⁻¹ for N₂H₃ ligands) .
  • Thermogravimetric analysis (TGA) : Reveals exothermic decomposition pathways (e.g., formation of metal oxalates or carbonates) .
  • Electronic spectroscopy : Confirms octahedral coordination in complexes like Cr(N₂H₃COO)₃·3H₂O via d-d transitions .

Q. What are the primary applications of this compound derivatives in materials science?

  • Energetic materials : Hydrazinium salts (e.g., N₂H₅ClO₄) are explored as oxidizers in solid propellants, though challenges like hygroscopicity persist .
  • Heterocycle synthesis : Hydrazinium hydrazine carboxylate reacts with acetonitrile to form triazoles, useful in agrochemicals .

Advanced Research Questions

Q. How do computational studies optimize hydrazine-based catalysts for carbonyl–olefin metathesis?

Density functional theory (DFT) analyzes reaction pathways, such as cycloreversion steps in hydrazine-catalyzed ring-opening metathesis. For example, [2.2.2]-bicyclic hydrazines reduce activation barriers by 15–20 kJ/mol compared to [2.2.1] analogs, validated experimentally via substrate scope studies .

Q. What strategies enhance the electrocatalytic activity of transition metal derivatives for hydrazine oxidation?

Cobalt hydroxide carbonate, with engineered grain boundaries, shows exceptional activity due to increased surface reactivity. Electrochemical methods (cyclic voltammetry) and structural analysis (X-ray diffraction) correlate coordination environments (e.g., bidentate N,O-ligands) with catalytic performance .

Q. How do decomposition mechanisms of this compound derivatives vary between vapor and solution phases?

In solution , solvent effects complicate kinetics, but hydrous hydrazine (HH) decomposition over Ni-Ir/CeO₂ catalysts produces H₂ with 98% selectivity. In vapor phase , thermal decomposition pathways (e.g., exothermic breakdown to NH₃ and CO₂) are studied via shockwave pressure analysis .

Q. What role do coordination environments play in the stability of metal hydrazine carboxylates?

Bidentate N₂H₃COO⁻ ligands form five-membered chelate rings, stabilizing complexes like Cu(N₂H₃COO)₂. Coordination numbers (5–7) and ligand field strength (e.g., Jahn-Teller distortions in Cu²⁺) dictate thermal stability and catalytic activity .

Q. How can kinetic data discrepancies in hydrazine decomposition studies be resolved?

Systematic recompilation of kinetic parameters (e.g., activation energies, pre-exponential factors) accounts for catalyst composition and reaction phase. For instance, Ni-Pt alloys show 50% higher turnover frequencies than monometallic catalysts in HH decomposition .

Methodological Guidelines

  • Experimental design : Optimize this compound synthesis by controlling stoichiometry (N₂H₄:NH₄HCO₃ = 2:1) and crystallization time .
  • Data contradiction analysis : Cross-validate thermal decomposition pathways using TGA-DTA and interrupted residue analysis .
  • Catalyst benchmarking : Compare turnover frequencies (TOF) and activation energies across catalyst libraries (e.g., Ni-Ir/CeO₂ vs. Co-Mo/Al₂O₃) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.